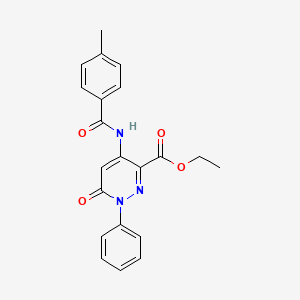

Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(4-methylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-28-21(27)19-17(22-20(26)15-11-9-14(2)10-12-15)13-18(25)24(23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZWRTQOCCOGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-methylbenzoyl chloride, followed by cyclization and further functional group modifications . The reaction conditions often require the use of solvents like ethanol or THF, and catalysts such as EDCI and HOBt to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antioxidant Properties : Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may possess free radical scavenging capabilities, which contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : Certain structural analogs have been identified as inhibitors of specific kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Aziz-ur-Rehman et al. evaluated various derivatives of dihydropyridazine compounds for their anticancer potential. The results indicated that certain derivatives exhibited low IC50 values, demonstrating strong anticancer activity compared to standard treatments like doxorubicin . This highlights the potential of this compound as a lead compound in cancer therapy.

Case Study 2: Antioxidant Properties Assessment

Research has shown that compounds with similar structures possess significant antioxidant properties. A comparative study evaluated the free radical scavenging activity of various dihydropyridazine derivatives, revealing that those with specific substitutions exhibited enhanced antioxidant activity. This suggests that this compound could be explored for protective roles against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-amino-4-methylthiazole-5-carboxylate: Shares a similar thiazole ring structure.

4-benzamidobenzoic acid hydrazide derivatives: Contains a benzamido group and exhibits similar biological activities.

Uniqueness

Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and its pyridazine core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development.

Biological Activity

Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridazine derivatives, characterized by a dihydropyridazine core with various substituents that influence its biological properties. The molecular formula is , with a molecular weight of approximately 306.35 g/mol. Its structure can be represented as follows:

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of key enzymes involved in cancer progression, such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways .

- Antioxidant Properties : Compounds in this class often demonstrate free radical scavenging abilities, contributing to their protective effects against oxidative stress .

- Cell Proliferation Modulation : Certain benzamide derivatives have been reported to modulate cell proliferation in cancer cell lines, indicating potential anti-cancer activity .

Study 1: Anticancer Activity

A study conducted on related benzamide derivatives indicated significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to induce apoptosis and inhibit cell growth through cell cycle arrest mechanisms. Results showed that at specific concentrations, the compound effectively reduced cell viability by over 50% in tested cancer types .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative damage induced by toxic agents. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(4-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, heating hydrazone derivatives (e.g., 6.29 mmol) with ethyl cyanoacetate (9.44 mmol) and 4-aminobutyric acid at 160°C for 2.5 hours, followed by purification using silica gel column chromatography with ethyl acetate-hexanes (1:3) as the eluent . Optimize yields by adjusting reaction time, temperature, and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Use -NMR and -NMR to confirm hydrogen and carbon environments, respectively. For example, derivatives of similar pyridazines show distinct peaks for ester carbonyls (δ ~170 ppm in -NMR) and aromatic protons (δ 7.2–8.0 ppm in -NMR) . Mass spectrometry (MS) with m/z values (e.g., M+H) provides molecular weight validation. Resolve discrepancies by cross-referencing with X-ray crystallography data or repeating experiments under controlled conditions .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyridazine ring be performed using ring puckering coordinates?

- Methodology : Apply the Cremer-Pople puckering parameters to quantify non-planarity. Define a mean plane for the six-membered ring and calculate displacements (z) perpendicular to this plane. Use software like SHELXL to refine crystallographic data and derive puckering amplitudes (q) and phase angles (φ) . For example, analyze torsion angles to distinguish between boat, chair, or twist-boat conformations in related heterocycles .

Q. How can researchers address contradictions in crystallographic data during structure determination?

- Methodology : Use SHELX programs (e.g., SHELXL) for robust refinement. Validate structures using R-factors, displacement parameters, and Hirshfeld surface analysis. Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning . For example, resolve disorder in phenyl rings by applying restraints or constraints during refinement .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound’s derivatives?

- Methodology : Synthesize analogs with substituent variations (e.g., halogens, methoxy, or nitro groups) on the benzamido or phenyl moieties. Assess biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters. For instance, derivatives with electron-withdrawing groups (e.g., -CF) may enhance binding affinity, as seen in related pyridazine-based inhibitors .

Q. What are the best practices for validating the purity and structural integrity of this compound under different synthetic conditions?

- Methodology : Combine HPLC (for purity >95%) with differential scanning calorimetry (DSC) to verify melting points (e.g., 164–223°C for analogs ). Validate crystallinity via powder XRD and compare with single-crystal data. For stability studies, monitor degradation products using LC-MS under accelerated conditions (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.